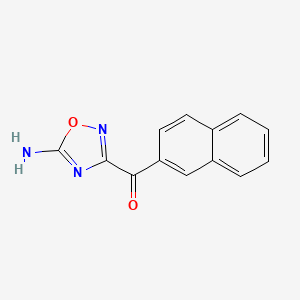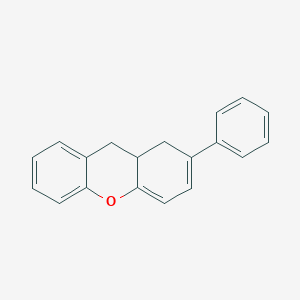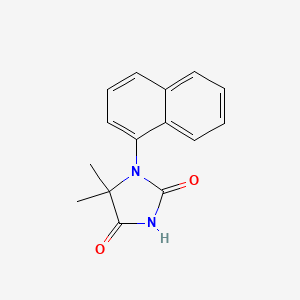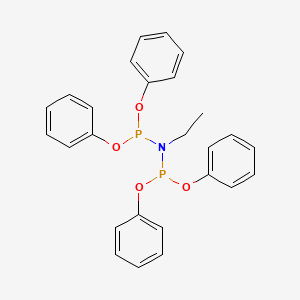
(5-Amino-1,2,4-oxadiazol-3-yl)(naphthalen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Amino-1,2,4-oxadiazol-3-yl)(naphthalen-2-yl)methanone is a synthetic organic compound that features both an oxadiazole ring and a naphthalene moiety. Compounds containing oxadiazole rings are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1,2,4-oxadiazol-3-yl)(naphthalen-2-yl)methanone typically involves the formation of the oxadiazole ring followed by the attachment of the naphthalene group. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.
Coupling Reactions: Attachment of the naphthalene moiety via coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups on the oxadiazole or naphthalene rings.
Reduction: Reduction reactions could modify the oxadiazole ring or reduce any nitro groups present.
Substitution: The compound may participate in substitution reactions, where functional groups on the naphthalene ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the naphthalene ring.
Applications De Recherche Scientifique
(5-Amino-1,2,4-oxadiazol-3-yl)(naphthalen-2-yl)methanone may have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its biological activity.
Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action for (5-Amino-1,2,4-oxadiazol-3-yl)(naphthalen-2-yl)methanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Amino-1,2,4-oxadiazol-3-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a naphthalene moiety.
(5-Amino-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanone: Contains a pyridine ring instead of naphthalene.
Uniqueness
The presence of the naphthalene moiety in (5-Amino-1,2,4-oxadiazol-3-yl)(naphthalen-2-yl)methanone may confer unique properties, such as enhanced aromaticity and potential for π-π interactions, which could influence its biological activity and applications.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Propriétés
Numéro CAS |
60472-13-1 |
|---|---|
Formule moléculaire |
C13H9N3O2 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
(5-amino-1,2,4-oxadiazol-3-yl)-naphthalen-2-ylmethanone |
InChI |
InChI=1S/C13H9N3O2/c14-13-15-12(16-18-13)11(17)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,14,15,16) |
Clé InChI |
LJMJVXKCHVFUHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=O)C3=NOC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)
![9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14604511.png)


![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)




![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea](/img/structure/B14604562.png)
![N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14604570.png)

![3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea](/img/structure/B14604582.png)
![2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl-](/img/structure/B14604591.png)
